molecular formula C18H26N6O B7640429 1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea

1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea

Cat. No. B7640429
M. Wt: 342.4 g/mol
InChI Key: APDRIKHSUHYRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea, also known as MP-10, is a small molecule compound that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has been tested in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for potential applications.

Mechanism of Action

1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting enzyme activity, and inducing apoptosis in cancer cells. It has also been found to improve cognitive function in mouse models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea in lab experiments include its potential therapeutic properties and its ability to inhibit enzyme activity. However, limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea, including further studies to determine its safety and efficacy in humans, as well as studies to investigate its potential use as a treatment for various diseases, including cancer and Alzheimer's disease. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound for therapeutic purposes.

Synthesis Methods

The synthesis of 1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been achieved using different methods such as the reaction of 1-methylpyrazole-4-carboxylic acid with 3-(2-aminoethyl)-1-methylpiperidine, followed by the reaction with 3-methyl-4-pyridylacetic acid. Another method involves the reaction of 1-methylpyrazole-4-carboxylic acid with 3-(2-bromoethyl)-1-methylpiperidine, followed by the reaction with 3-methyl-4-pyridylacetic acid.

Scientific Research Applications

1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound could inhibit the growth of cancer cells in vitro and in vivo. Another study demonstrated that this compound could reduce inflammation in mouse models of rheumatoid arthritis. This compound has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been found to inhibit acetylcholinesterase activity.

properties

IUPAC Name

1-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-10-19-7-5-15(14)6-8-20-18(25)22-16-4-3-9-24(12-16)17-11-21-23(2)13-17/h5,7,10-11,13,16H,3-4,6,8-9,12H2,1-2H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDRIKHSUHYRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCNC(=O)NC2CCCN(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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